molecular formula C17H18O6 B1179397 4-O-methylsappanol CAS No. 104778-16-7

4-O-methylsappanol

Cat. No.: B1179397
CAS No.: 104778-16-7
M. Wt: 318.32 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylsappanol: is a natural isoflavonoid compound derived from the heartwood of the plant Caesalpinia sappan.

Mechanism of Action

Target of Action

4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana , a fungus that is used as a biological insecticide. Additionally, this compound strongly suppresses Melanin synthesis in HMV-II cells , indicating its potential role in skin pigmentation and related disorders.

Mode of Action

It is known to suppress melanin synthesis in hmv-ii cells . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By suppressing its synthesis, this compound may influence skin pigmentation.

Biochemical Pathways

Its ability to suppress melanin synthesis suggests that it may interfere with the biochemical pathways involved in melanin production .

Result of Action

The primary result of this compound’s action is its antifungal activity and its ability to suppress melanin synthesis . This could potentially lead to changes in skin pigmentation and could have implications for the treatment of skin disorders related to pigmentation.

Biochemical Analysis

Biochemical Properties

4-O-Methylsappanol plays a significant role in various biochemical reactions. It exhibits antifungal activity by interacting with fungal enzymes and proteins, particularly those involved in melanin synthesis. For instance, this compound strongly suppresses melanin synthesis in HMV-II cells, a human malignant melanoma cell line . Additionally, it shows moderate cytotoxicity with an IC50 value of 20.2 µM in these cells .

Cellular Effects

This compound influences several cellular processes. In HMV-II cells, it inhibits melanin synthesis, which is crucial for its antifungal activity . Moreover, it has been shown to exhibit cytoprotective effects against glutamate-induced oxidative stress in HT22 cells, a mouse hippocampal cell line . This protective effect is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme involved in the cellular defense against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in melanin synthesis, thereby reducing melanin production in HMV-II cells . Additionally, it induces the expression of HO-1 in HT22 cells, providing protection against oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative damage and melanin overproduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its cytoprotective and antifungal activities, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and cytoprotective activities without notable adverse effects . At higher doses, it may cause cytotoxicity and other toxic effects . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s inhibitory effect on tyrosinase activity leads to reduced melanin production, highlighting its potential as a skin-lightening agent . Additionally, this compound may influence other metabolic pathways related to oxidative stress and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanin-producing cells and regions affected by oxidative stress . The compound’s distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. In melanin-producing cells, it targets the melanosomes, the organelles responsible for melanin synthesis . Additionally, in cells experiencing oxidative stress, this compound may localize to the cytoplasm and mitochondria, where it induces the expression of protective enzymes like HO-1 . These localization patterns are essential for the compound’s efficacy in various biological contexts.

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylsappanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of this compound, while substitution can introduce new functional groups, altering its chemical properties .

Comparison with Similar Compounds

4-O-Methylsappanol is structurally related to other homoisoflavonoids, such as:

  • Sappanol
  • Episappanol
  • 3’-Deoxy-4-O-methylepisappanol
  • 3’-O-Methylbrazilin

Uniqueness: this compound is unique due to its specific methylation at the 4-O position, which imparts distinct chemical and biological properties. This methylation differentiates it from other similar compounds and contributes to its specific antifungal and melanin synthesis inhibitory activities .

Properties

IUPAC Name

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPKXQKOWHDNA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 4-O-methylsappanol?

A1: this compound has been identified as a potential melanin synthesis inhibitor. In a study using cultured human melanoma HMV-II cells, this compound demonstrated significant suppression of melanin production with an EC50 value of 4.6 ± 0.7 µM. [] This suggests its potential application in cosmetics for skin lightening purposes.

Q2: What is known about the mechanism of action of this compound in melanin synthesis inhibition?

A2: While this compound effectively suppresses melanin synthesis, its exact mechanism of action remains unclear. Further research is needed to elucidate its specific interactions with molecular targets involved in melanogenesis.

Q3: What other biological activities have been reported for this compound?

A3: Besides its melanin synthesis inhibition, this compound has not shown significant neuroprotective effects against glutamate-induced cytotoxicity in HT22 cells, unlike its analog sappanchalcone. []

Q4: What is the chemical structure and formula of this compound?

A4: this compound is a homoisoflavonoid. While its full spectroscopic data is not provided in the provided abstracts, its structure is characterized by a chroman ring system with a phenyl group attached at the 3-position and a methoxy group at the 4-position. Its absolute configuration has been determined through chemical transformations and analysis of its optical properties. []

Q5: How was this compound isolated from its natural source?

A5: this compound was isolated from the heartwood of Caesalpinia sappan L. using bioassay-guided fractionation. [] Another study successfully separated this compound from other homoisoflavonoids in Caesalpinia sappan using high-speed counter-current chromatography (HSCCC). [] This technique proved to be efficient for obtaining a high purity of the compound.

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